molecular formula C14H14N2O2S B2910968 2-Benzamido-4,5-dimethylthiophene-3-carboxamide CAS No. 314284-10-1

2-Benzamido-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2910968
CAS No.: 314284-10-1
M. Wt: 274.34
InChI Key: DFXDLTKPEXDEQC-UHFFFAOYSA-N
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Description

2-Benzamido-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene-based compound of significant interest in medicinal chemistry and drug discovery research. This chemical features a thiophene carboxamide core, a structure recognized as a privileged scaffold in the development of biologically active molecules . Thiophene derivatives are extensively investigated for their wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities . The thiophene carboxamide moiety, in particular, is a key structural element in several lead compounds and marketed drugs, serving as a potent inhibitor for various enzymatic targets . In research settings, this compound serves as a valuable intermediate or precursor for the synthesis of more complex chemical entities. Its structure allows for further functionalization, making it a versatile building block in constructing combinatorial libraries for high-throughput screening . The presence of the carboxamide group is a common feature in molecules that interact with biological systems, facilitating hydrogen bonding with target proteins. Researchers utilize this compound to explore new structural prototypes with the aim of discovering novel pharmacological agents, particularly in the ongoing battle against antimicrobial resistance . Safety Notice: This product is intended for research and development use only, exclusively by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-benzamido-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-8-9(2)19-14(11(8)12(15)17)16-13(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXDLTKPEXDEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-4,5-dimethylthiophene-3-carboxamide typically involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with benzamide under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe and economically viable.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Benzamido-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-4,5-dimethylthiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzamido and carboxamide groups may facilitate binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a)
  • Structure: Replaces benzamido with a cyanoacetamido (-NHCOCH₂CN) group.
  • Activity: Exhibits superior antioxidant activity (56.9% nitric oxide scavenging at 100 μM) due to the polar cyano group enhancing electron-withdrawing effects .
  • Rationale : The nitrile group increases polarity, improving radical scavenging efficiency compared to benzamido derivatives.
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide (KODXEH)
  • Structure: Amino group at position 2 modified with a 2-methoxyphenylcarboxamide.
  • Used in crystallography studies to analyze π-π stacking and hydrogen-bonding networks .
Thieno[2,3-d]pyrimidine Derivatives
  • Structure: Synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide via iodine-catalyzed cyclization with aldehydes.
  • Activity: Antimicrobial properties comparable to streptomycin, attributed to the planar thienopyrimidine core enhancing DNA intercalation .

Modifications to the Benzamido Group

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (TCS)
  • Structure : Tetrahydrobenzo[b]thiophene ring with 3,4-dimethoxybenzamido.
  • Activity : Potent Flt-3 kinase inhibitor (IC₅₀ < 100 nM) due to methoxy groups enhancing binding affinity to kinase pockets .
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide (CAS 896290-77-0)
  • Structure : Dimethoxybenzamido substituent at position 2.
  • Activity : Increased steric bulk and electron-donating methoxy groups may alter metabolic stability compared to unsubstituted benzamido derivatives .

Structural Analogues with Extended Rings

Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Structure : Tetrahydrobenzo[b]thiophene ring with ethyl ester at position 3.
  • Crystallography: Exhibits a non-planar thiophene ring due to tetrahydro substitution, reducing π-π interactions but favoring hydrophobic packing .

Antioxidant Activity

Compound Substituent at Position 2 Nitric Oxide Scavenging (%) DPPH Scavenging (%) Reference
2-Benzamido-4,5-dimethylthiophene-3-carboxamide Benzamido Data not available Data not available
Compound 92a Cyanoacetamido 56.9 62.3
Compound 92b Cyanoacetamido (tetrahydro) 55.5 58.7

Key Insight: Polar substituents (e.g., cyano) enhance antioxidant activity by stabilizing radical intermediates.

Kinase Inhibition

Compound Target Kinase IC₅₀ (nM) Reference
TCS (3,4-dimethoxybenzamido) Flt-3 <100
This compound Not reported

Key Insight : Methoxy groups on benzamido enhance kinase binding via hydrophobic and hydrogen-bonding interactions.

Antimicrobial Activity

Compound Microbial Target MIC (μg/mL) Reference
Thieno[2,3-d]pyrimidine derivatives E. coli, S. aureus 12.5–25
This compound Not reported

Key Insight : Planar heterocyclic cores improve antimicrobial activity through intercalation or enzyme inhibition.

Biological Activity

2-Benzamido-4,5-dimethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis and Preparation

The synthesis of this compound typically involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with benzamide. This reaction is usually facilitated by dehydrating agents such as phosphorus oxychloride or thionyl chloride to promote the formation of the amide bond.

Synthetic Route Overview

StepReagentsConditions
14,5-Dimethylthiophene-3-carboxylic acid + BenzamideDehydrating agent (e.g., phosphorus oxychloride)
2Heating under refluxControlled temperature

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have reported significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 2 to 5 µg/ml .

Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression .

Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the functional groups in the compound facilitate binding to biological targets, leading to modulation of various biochemical pathways. This interaction may inhibit cell proliferation or induce apoptosis in cancer cells.

Comparative Studies

When compared to similar thiophene derivatives, this compound demonstrates unique biological profiles due to its specific substitution pattern. For example:

CompoundBiological ActivityMIC (µg/ml)
This compoundAntibacterial2 - 5
2-Benzamido-N-(4-hydroxyphenyl)-4,5-dimethylthiophene-3-carboxamideAnticancerNot specified
2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamideAntimicrobialNot specified

Case Studies

  • Antibacterial Efficacy : A study conducted on various synthesized thiophene derivatives indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Screening : In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines more effectively than structurally similar compounds. The research suggested that the presence of the benzamido group might enhance its binding affinity to cancer-related targets .

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